Dinitrofenoli
Dinitrophenols (DNPs) are a class of compounds characterized by the presence of two nitro groups (-NO2) attached to a phenol backbone. These chemicals have diverse applications in various fields due to their unique chemical properties.
Historically, DNPs have been used as intermediates in the synthesis of dyes and pigments. They also play a role in industrial processes such as electroplating and explosives manufacturing. In recent years, they have gained attention for their potential use in pharmaceuticals and agrochemicals due to their ability to act as electron acceptors.
Structurally, DNPs can be classified based on the positions of the nitro groups. Ortho-, meta-, and para-dinitrophenols are the most common isomers. Each isomer exhibits distinct physical properties and reactivity patterns.
While useful in many applications, it's important to note that DNPs can pose significant health risks if not handled properly. They are known to be toxic and can cause severe physiological effects, including metabolic disturbances and potential long-term organ damage. Due to these hazards, their use is regulated strictly in most countries.
| Struttura | Nome chimico | CAS | MF |
|---|---|---|---|
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3,5-Dinitro-4-hydroxybenzoic acid | 1019-52-9 | C7H4N2O7 |
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Methyl 3,5-dinitrosalicylate | 22633-33-6 | C8H6N2O7 |
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Phenol,5-methyl-2,4-dinitro- | 616-73-9 | C7H6N2O5 |
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3,5-dinitrophenol | 586-11-8 | C6H4N2O5 |
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1,4-Benzenediol,2,6-dinitro-, 4-acetate | 2364-57-0 | C8H6N2O7 |
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Phenol,2-(1-methylethyl)-4,6-dinitro- | 118-95-6 | C9H10N2O5 |
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Phenol,4-amino-2,6-dinitro- | 17973-92-1 | C6H5N3O5 |
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2,4-dinitro-6-(1-methylheptyl)phenol | 3687-22-7 | C14H20N2O5 |
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3,4-dichloro-2,6-dinitrophenol | 1664-10-4 | C6H2Cl2N2O5 |
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4,5-Dinitro-1,3-benzenediol | 1414031-92-7 | C6H4N2O6 |
Letteratura correlata
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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